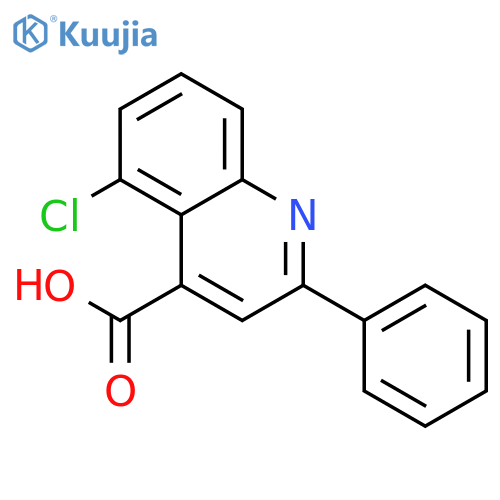

Cas no 62482-31-9 (4-Quinolinecarboxylic acid, 5-chloro-2-phenyl-)

4-Quinolinecarboxylic acid, 5-chloro-2-phenyl- 化学的及び物理的性質

名前と識別子

-

- 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl-

- 5-chloro-2-phenylquinoline-4-carboxylic acid

- MFCD00034444

- SCHEMBL8613202

- AKOS012771240

- DTXSID10601446

- ZB1109

- SY267006

- 62482-31-9

-

- MDL: MFCD00034444

- インチ: InChI=1S/C16H10ClNO2/c17-12-7-4-8-13-15(12)11(16(19)20)9-14(18-13)10-5-2-1-3-6-10/h1-9H,(H,19,20)

- InChIKey: LZOPYPVELPXQEA-UHFFFAOYSA-N

- SMILES: C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=C2)C(=O)O

計算された属性

- 精确分子量: 283.0401

- 同位素质量: 283.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 20

- 回転可能化学結合数: 2

- 複雑さ: 356

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- XLogP3: 4

じっけんとくせい

- PSA: 50.19

4-Quinolinecarboxylic acid, 5-chloro-2-phenyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A696881-25mg |

5-Chloro-2-phenylquinoline-4-carboxylic acid |

62482-31-9 | 97% | 25mg |

$72.0 | 2025-03-16 | |

| eNovation Chemicals LLC | D780601-5g |

5-Chloro-2-phenylquinoline-4-carboxylic Acid |

62482-31-9 | 95% | 5g |

$1430 | 2025-03-01 | |

| eNovation Chemicals LLC | D780601-5g |

5-Chloro-2-phenylquinoline-4-carboxylic Acid |

62482-31-9 | 95% | 5g |

$1430 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595739-5g |

5-Chloro-2-phenylquinoline-4-carboxylic acid |

62482-31-9 | 98% | 5g |

¥14950.00 | 2024-05-06 | |

| eNovation Chemicals LLC | D780601-5g |

5-Chloro-2-phenylquinoline-4-carboxylic Acid |

62482-31-9 | 95% | 5g |

$1430 | 2025-02-25 | |

| Ambeed | A696881-100mg |

5-Chloro-2-phenylquinoline-4-carboxylic acid |

62482-31-9 | 97% | 100mg |

$206.0 | 2025-03-16 | |

| Ambeed | A696881-50mg |

5-Chloro-2-phenylquinoline-4-carboxylic acid |

62482-31-9 | 97% | 50mg |

$121.0 | 2025-03-16 |

4-Quinolinecarboxylic acid, 5-chloro-2-phenyl- 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

4-Quinolinecarboxylic acid, 5-chloro-2-phenyl-に関する追加情報

Introduction to 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl- (CAS No. 62482-31-9) and Its Emerging Applications in Chemical Biology

4-Quinolinecarboxylic acid, 5-chloro-2-phenyl-, identified by the Chemical Abstracts Service Number (CAS No.) 62482-31-9, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds that have been extensively studied for their diverse biological activities. The structural features of 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl-, particularly the presence of a carboxylic acid group at the 4-position and a chloro substituent at the 5-position, along with a phenyl ring at the 2-position, contribute to its unique chemical properties and potential therapeutic applications.

The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. Notably, chloroquine, an antimalarial agent, and quinine, another antimalarial drug, are classical examples of quinoline derivatives. The introduction of functional groups such as chloro and phenyl in 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl- enhances its reactivity and biological profile, making it a valuable scaffold for drug discovery and development.

In recent years, there has been a surge in research focused on developing novel quinoline derivatives with enhanced pharmacological properties. The carboxylic acid group in 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl- provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored biological activities. This flexibility has made it a popular choice for medicinal chemists seeking to develop new therapeutic agents.

One of the most promising areas of research involving 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl- is its potential as an anti-inflammatory agent. Quinoline derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural modifications in 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl may enhance its ability to interact with these enzymes, leading to more potent anti-inflammatory effects. Preliminary studies have suggested that this compound exhibits significant anti-inflammatory activity in vitro, making it a promising candidate for further investigation.

Another area of interest is the antimicrobial properties of 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl. Quinolines have long been recognized for their ability to inhibit bacterial growth by targeting bacterial DNA gyrase and topoisomerase IV. The chloro and phenyl substituents in 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl may enhance its binding affinity to these bacterial enzymes, leading to improved antimicrobial activity. This is particularly relevant in the context of rising antibiotic resistance rates, where novel antimicrobial agents are urgently needed.

The compound's potential as an anticancer agent is also being explored. Quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl may enhance its ability to interact with cancer-specific targets, making it a promising candidate for further investigation. Preclinical studies have shown that this compound exhibits significant anticancer activity against several types of cancer cells, including breast cancer, leukemia, and melanoma.

The synthesis of 4-Quinolinecarboxylic acid, 5-chloro-2-phenyl involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted phenols and glyoxal derivatives followed by chlorination and carboxylation steps. Advances in synthetic methodologies have enabled the efficient production of this compound on both laboratory and industrial scales.

The pharmacokinetic properties of 4-Quinolinecarboxylic acid, 5-chloro-2-pheno are also an important consideration in drug development. Studies have shown that quinoline derivatives exhibit variable solubility and metabolic stability depending on their structural modifications. Understanding these properties is crucial for optimizing formulations and delivery systems to enhance bioavailability and therapeutic efficacy.

In conclusion,4- Quinolinecarboxylic acid, 5-chloro- 2- phenyl- (CAS No. 62482- 31- 9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents with anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to fully elucidate its pharmacological properties and explore its clinical applications. The continued investigation of this compound holds promise for advancing our understanding of chemical biology and developing new treatments for various diseases.

62482-31-9 (4-Quinolinecarboxylic acid, 5-chloro-2-phenyl-) Related Products

- 1353955-38-0(3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester)

- 889800-70-8(4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)

- 1566059-11-7(4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)

- 2680686-99-9(2-({4-(2,2,2-trifluoroacetamido)methylphenyl}methanesulfonyl)acetic acid)

- 2308482-70-2((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopentanoic acid)

- 2172557-95-6(9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane)

- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)

- 17839-53-1(2-Mercapto-6-methylbenzoic acid)

- 2227987-25-7(rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid)

- 1016522-88-5(4-Fluoro-3-(methoxymethyl)phenylmethanamine)